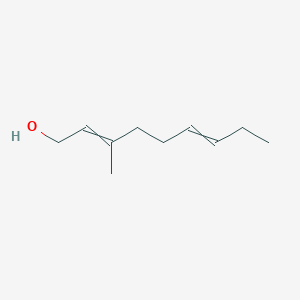
3-Methylnona-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylnona-2,6-dien-1-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is characterized by its unique structure, which includes a nonane backbone with double bonds at the 2nd and 6th positions and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnona-2,6-dien-1-ol can be achieved through various organic synthesis methods. One common approach involves the use of dienamine activation, where starting materials such as 3-methyl-8-oxonona-2,6-dienyl acetate undergo specific reactions to form the desired compound . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the formation of the target molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to maximize yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 3-Methylnona-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 3-methylnona-2,6-dienal.
Reduction: Formation of 3-methylnonanol.
Substitution: Formation of 3-methylnona-2,6-dienyl chloride.
Scientific Research Applications
3-Methylnona-2,6-dien-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylnona-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the double bonds and methyl group contribute to the compound’s reactivity and interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
3,7-Dimethylocta-2,6-dien-1-ol (Geraniol): Similar structure with a different backbone length and methyl group positions.
3-Methyl-2,6-octadien-1-ol (Nerol): Similar structure with variations in the position of double bonds and methyl groups.
Uniqueness: 3-Methylnona-2,6-dien-1-ol is unique due to its specific arrangement of double bonds, methyl group, and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61890-76-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methylnona-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-10(2)8-9-11/h4-5,8,11H,3,6-7,9H2,1-2H3 |
InChI Key |
RLPWNMSMTXWSAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















